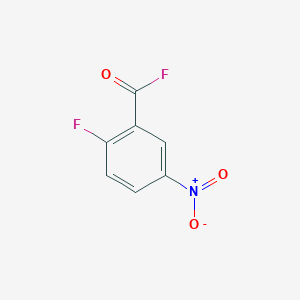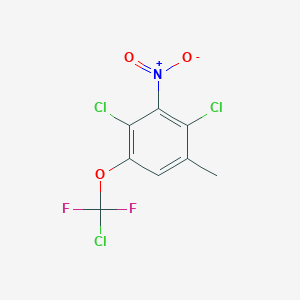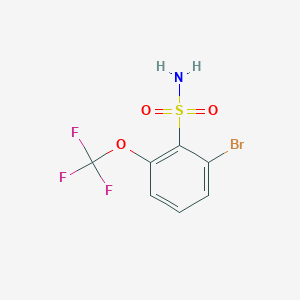
5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole, also known as 5-Cl-6-ICD-2,2-difluoro-1,3-BD, is a chemical compound with a wide range of applications in scientific research. It is an isocyanate-based compound that is used in the synthesis of various compounds and materials, and has been studied for its potential use in the pharmaceutical and medical industries. This compound has been shown to have a number of interesting biochemical and physiological effects, and has been studied for its ability to act as an inhibitor of enzymes, as well as for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole,2-difluoro-1,3-BD has been studied for its potential use in the pharmaceutical and medical industries. In particular, it has been studied for its ability to act as an inhibitor of enzymes, as well as for its potential as a therapeutic agent. In addition, it has been studied for its potential use as a catalyst in organic synthesis, as well as for its ability to act as a prodrug or as a carrier for drug delivery. Furthermore, this compound has been studied for its ability to act as a fluorescent label, and for its potential use in imaging and diagnostics.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole,2-difluoro-1,3-BD is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, as well as a prodrug or a carrier for drug delivery. In addition, it has been proposed that it may act as a fluorescent label and as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound,2-difluoro-1,3-BD are not yet fully understood. However, it has been shown to have a number of interesting effects in laboratory experiments. In particular, it has been shown to have an inhibitory effect on the activity of enzymes, as well as an inhibitory effect on the growth of bacteria. In addition, it has been shown to have a cytotoxic effect on cancer cells, and to have an anti-inflammatory effect on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole,2-difluoro-1,3-BD is its ease of synthesis. This compound can be synthesized in a relatively short amount of time, and with a high level of purity. Furthermore, it has a wide range of potential applications in scientific research. However, it is important to note that this compound is highly toxic and should be handled with caution. In addition, it should only be used in laboratory experiments under strict safety protocols.
Direcciones Futuras
The potential applications of 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole,2-difluoro-1,3-BD are numerous, and there are many potential future directions for research. These include further studies into its potential use as an inhibitor of enzymes, as well as its potential use as a prodrug or as a carrier for drug delivery. In addition, further research into its potential use as a fluorescent label, as well as its potential use in imaging and diagnostics, is warranted. Furthermore, further studies into its biochemical and physiological effects, as well as its potential toxicity, are needed. Finally, further research into its potential use in organic synthesis is also necessary.
Métodos De Síntesis
The synthesis of 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole,2-difluoro-1,3-BD involves the reaction of 5-chloro-2,2-difluoro-1,3-benzodioxole with isocyanic acid. This reaction can be carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed in a reaction vessel at a temperature of between 90-100°C. The reaction proceeds in two steps: first, the isocyanic acid reacts with the 5-chloro-2,2-difluoro-1,3-benzodioxole to form an intermediate product, which is then converted to this compound,2-difluoro-1,3-BD by a second reaction. The reaction is typically complete within 1-2 hours, and yields a product with a purity of greater than 95%.
Propiedades
IUPAC Name |
5-chloro-2,2-difluoro-6-isocyanato-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF2NO3/c9-4-1-6-7(2-5(4)12-3-13)15-8(10,11)14-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDXHINKMDDZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)









![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)